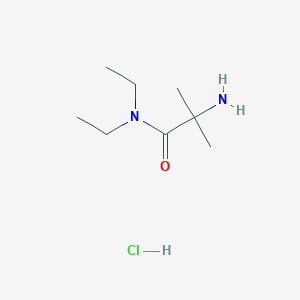
5-Chlor-3-(4-chlorphenyl)-2-fluorpyridin
Übersicht
Beschreibung
5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine (5-Cl-3-CP-2-FP) is an organic compound with a chemical structure consisting of a chloro group, a phenyl group, and a fluorine atom bonded to a nitrogen atom. It is a colorless solid that is soluble in water and is used in various scientific and industrial applications. 5-Cl-3-CP-2-FP has a wide range of applications in the pharmaceutical, medical, and agricultural industries, as well as in biochemistry, materials science, and chemical engineering.
Wissenschaftliche Forschungsanwendungen
Synthese von Pyrazolderivaten
5-Chlor-3-(4-chlorphenyl)-2-fluorpyridin: wird zur Synthese von 1,3,5-trisubstituierten-4,5-dihydro-1H-pyrazolen verwendet. Diese Verbindungen weisen signifikante Fluoreszenzeigenschaften auf und können durch Cyclokondensation aus α,β-ungesättigten Aldehyden/Ketonen mit substituierten Phenylhydrazinen synthetisiert werden . Der Prozess zeichnet sich durch seine Einfachheit und metallfreie Katalyse aus, was ihn zu einem grünen und nachhaltigen Ansatz in der organischen Synthese macht.
Entwicklung von Fluoreszenz-Sonden
Die synthetisierten Pyrazolderivate können als Fluoreszenz-Sonden für den Nachweis von Metallionen dienen. Beispielsweise hat die aus der Kernstruktur von This compound abgeleitete Verbindung 5i eine hervorragende Selektivität für Ag+-Ionen gezeigt . Diese Anwendung ist entscheidend für die Umweltüberwachung und analytische Chemie.
Pharmazeutische Anwendungen
Pyrazolin-Derivate, die aus This compound synthetisiert werden können, wurden in verschiedenen pharmazeutischen Anwendungen eingesetzt. Sie zeigen Aktivitäten als Antidepressiva, Antihypertensiva und Antiarrhythmika . Ihre antibakteriellen, anticancerogenen, Antikonvulsiva-, Antidepressiva- und entzündungshemmenden Eigenschaften machen sie in der medizinischen Chemie wertvoll.
Anwendungen in der Textilindustrie
In der Textilindustrie werden Triarylpyrazolinverbindungen, die aus dieser Chemikalie synthetisiert werden können, als fluoreszierende Weißmacher verwendet . Ihre Fähigkeit, die Helligkeit und das Aussehen von Stoffen zu verbessern, ist ein wichtiger Aspekt der Textilverarbeitung und -herstellung.
Synthese von photochromen Materialien
This compound: ist an der Synthese von photochromen Materialien beteiligt. Diese Materialien ändern ihre Farbe bei Lichteinwirkung und finden Anwendungen in lichtsensitiver Brillen, optischem Speicher, molekularen Geräten und optischen Sensoranwendungen .
Organische Photochromie-Chemie
Die Verbindung ist auch im Bereich der organischen Photochromie-Chemie von Bedeutung. Sie trägt zur Synthese von Molekülen bei, die reversible, lichtinduzierte Veränderungen zwischen zwei Isomeren mit unterschiedlichen Absorptionsspektren zeigen. Solche Eigenschaften werden für intelligente photochrome Materialien genutzt, die in fortschrittlichen technologischen Anwendungen eingesetzt werden .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic interventions .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to influence a variety of biochemical pathways . These pathways and their downstream effects contribute to the broad-spectrum biological activities of these compounds .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that 5-chloro-3-(4-chlorophenyl)-2-fluoropyridine could potentially have similar effects .
Eigenschaften
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2FN/c12-8-3-1-7(2-4-8)10-5-9(13)6-15-11(10)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUJJOARAUNLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258767 | |
| Record name | 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1364677-73-5 | |
| Record name | 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1364677-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1456324.png)
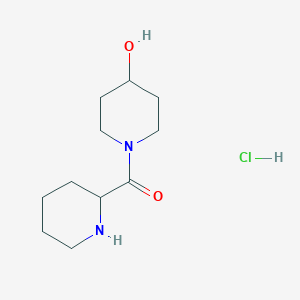

![Ethyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)-amino]benzoate](/img/structure/B1456328.png)

![Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1456331.png)
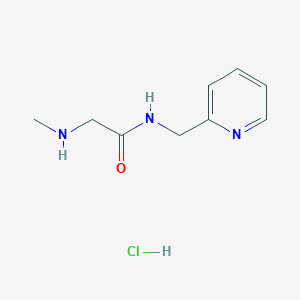
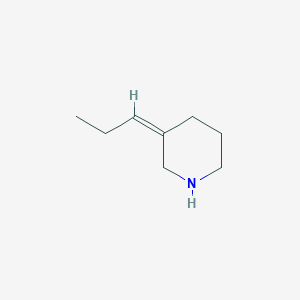
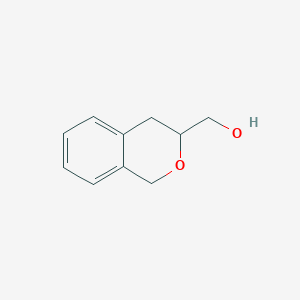
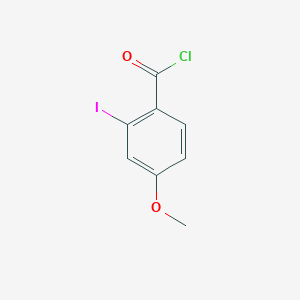
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1456338.png)

